4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol 4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol
Brand Name: Vulcanchem
CAS No.: 1246646-00-3
VCID: VC0168264
InChI: InChI=1S/C13H17F3O/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9,12,17H,3,8H2,1-2H3
SMILES: CC(C)CCC(C1=CC=C(C=C1)C(F)(F)F)O
Molecular Formula: C13H17F3O
Molecular Weight: 246.273

4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol

CAS No.: 1246646-00-3

Cat. No.: VC0168264

Molecular Formula: C13H17F3O

Molecular Weight: 246.273

* For research use only. Not for human or veterinary use.

4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol - 1246646-00-3

Specification

CAS No. 1246646-00-3
Molecular Formula C13H17F3O
Molecular Weight 246.273
IUPAC Name 4-methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol
Standard InChI InChI=1S/C13H17F3O/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9,12,17H,3,8H2,1-2H3
Standard InChI Key PMBZJKZBSCOAEQ-UHFFFAOYSA-N
SMILES CC(C)CCC(C1=CC=C(C=C1)C(F)(F)F)O

Introduction

Structural and Physicochemical Properties

The molecular formula of 4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol is C₁₃H₁₇F₃O, with a molecular weight of 246.27 g/mol. Its IUPAC name, 4-methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-ol, reflects the hydroxyl group at the first carbon of the pentanol chain, a methyl substituent at the fourth carbon, and a 4-(trifluoromethyl)phenyl aromatic ring. Key physicochemical properties include:

PropertyValueSource
Density1.075 g/cm³
Boiling PointNot reported
Melting PointNot reported
SMILES NotationCC(C)CCC(C₁=CC=C(C=C₁)C(F)(F)F)O
InChI KeyPMBZJKZBSCOAEQ-UHFFFAOYSA-N

The trifluoromethyl (-CF₃) group significantly influences the compound’s electronic and steric profile. This substituent enhances lipophilicity and metabolic stability, traits critical in pharmaceutical design . The hydroxyl group enables participation in hydrogen bonding, suggesting utility in catalysis or polymer synthesis .

Synthetic Pathways

Hydroformylation of Alkenes

A patent detailing structurally analogous compounds (EP0291849B1) describes hydroformylation of 3-methyl-3-phenyl-1-butene derivatives under rhodium catalysis . For 4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol, a similar approach may involve:

  • Hydroformylation: Reaction of a trifluoromethyl-substituted alkene with syngas (CO/H₂) catalyzed by Rh complexes (e.g., [Rh(COD)Cl]₂) at 80–140°C and 5–50 bar pressure .

  • Reduction: Subsequent hydrogenation of the aldehyde intermediate using Pd/Al₂O₃ catalysts under moderate H₂ pressure (25–55 bar) to yield the alcohol .

This method achieves regioselectivity >90% for linear products, critical for maintaining the pentanol backbone .

Alternative Routes

  • Grignard Reaction: Alkylation of 4-(trifluoromethyl)benzaldehyde with a methyl-substituted Grignard reagent (e.g., CH₃MgBr) followed by acid workup .

  • Microwave-Assisted Synthesis: Recent advancements in energy-efficient methods, as seen in related trifluoromethylphenyl indenopyrazolones, suggest potential for accelerated reaction times .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The trifluoromethyl group enhances drug candidates’ bioavailability and resistance to oxidative degradation . While direct applications of 4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-ol are underexplored, its structural analogs serve as intermediates in:

  • Antidepressants: Fluorinated alcohols are precursors to fluvoxamine derivatives .

  • Anticancer Agents: Trifluoromethyl groups improve cell membrane permeability in kinase inhibitors .

Perfumery and Fragrance Chemistry

Though not directly cited in fragrance patents, the compound’s aldehyde analogs (e.g., 4-methyl-4-phenylpentanal) exhibit "herbaceous fresh" and "hyacinth-like" odors . Functionalization of the hydroxyl group (e.g., esterification) could yield novel fragrance ingredients .

Material Science

The compound’s thermal stability (evidenced by suppliers listing “heat-resistant” grades) suggests utility in high-performance polymers or coatings .

Research Gaps and Future Directions

Despite its potential, critical gaps persist:

  • Thermodynamic Data: Experimental determination of melting/boiling points is needed.

  • Biological Activity: No studies assess its pharmacokinetics or toxicity .

  • Catalytic Applications: Exploration as a chiral ligand in asymmetric synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator